N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as FPTO, is a chemical compound that has gained significant attention in the scientific research community. FPTO is a novel and potent inhibitor of a family of enzymes called lysine-specific demethylase 1 (LSD1). LSD1 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Scientific Research Applications
Enhancing Electrochromic Properties of Conducting Polymers
Conducting polymers have significant applications in electrochromic devices due to their ability to change color upon electrical stimulation. The copolymerization of specific fluorophenyl derivatives, similar in structure to the compound , has been demonstrated to significantly enhance the electrochromic properties of these polymers, leading to devices with improved color contrast and switching times. This advancement is critical for the development of next-generation smart windows, displays, and low-energy-consuming electronic devices (Özlem Türkarslan et al., 2007).
Potential Anticancer Agents
The structure of N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide shares similarity with compounds that have shown promising results as potential anticancer agents. Specifically, derivatives of pyrazole have been synthesized and evaluated for their cytotoxicity and topoisomerase IIα inhibitory activity against various cancer cell lines. These compounds could represent a new class of anticancer drugs with specific mechanisms of action (Raquib Alam et al., 2016).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, which share structural features with the queried compound, have been developed as fluorescent pH sensors. These sensors demonstrate significant potential for real-time monitoring of pH changes in various biological and environmental contexts. Their ability to switch fluorescence on and off in response to pH changes makes them valuable tools for bioimaging and environmental monitoring (Zhiyong Yang et al., 2013).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on compounds targeting orexin receptors, which share pharmacophore features with N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, has shed light on the role of these receptors in compulsive food consumption. This research is crucial for understanding the neurochemical pathways involved in binge eating and potentially developing therapeutic agents for eating disorders (L. Piccoli et al., 2012).
Met Kinase Inhibitors for Cancer Treatment
The structure of N1-(3-fluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is similar to that of selective Met kinase inhibitors, which have been identified as promising therapeutic agents for treating cancers dependent on the Met kinase pathway. These inhibitors have shown significant efficacy in preclinical models, leading to their advancement into clinical trials (Gretchen M. Schroeder et al., 2009).
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-14-4-3-5-15(10-14)21-18(24)17(23)20-11-16(13-6-9-25-12-13)22-7-1-2-8-22/h3-6,9-10,12,16H,1-2,7-8,11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWANLWVNMQNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.